

A Comparative Guide to the Reproducibility of Liver Function Measurements with Gadoxetic Acid

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The accurate and reproducible assessment of liver function is paramount in clinical research and drug development. It enables the monitoring of disease progression, evaluation of treatment efficacy, and assessment of drug-induced liver injury. **Gadoxetic acid**-enhanced magnetic resonance imaging (MRI) has emerged as a powerful, non-invasive tool for quantifying liver function. This guide provides an objective comparison of the reproducibility of **gadoxetic acid**-based measurements with alternative methods, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.

Comparison of Reproducibility and Performance

The following tables summarize the reproducibility of various liver function measurement techniques, with a focus on inter- and intra-observer agreement, and their correlation with established clinical scores of liver function.

Table 1: Reproducibility of Liver Function Measurement Techniques



Technique	Parameter	Inter-Observer Agreement (ICC)	Intra-Observer Agreement (ICC)	Key Findings
Gadoxetic Acid- Enhanced MRI	Relative Liver Enhancement (RLE)	0.979 (0.963– 0.988)	0.969 (0.945– 0.983)	Highly reproducible parameter for quantifying hepatic uptake of gadoxetic acid. [1][2]
Hepatic Uptake Index (HUI)	0.777 (0.605– 0.874)	Not Reported	Shows good agreement, though slightly lower than RLE. [1][2]	
Contrast Uptake Index (CUI)	Not Reported	0.814 (0.668– 0.896)	Demonstrates good intra- observer reliability.[1][2]	
Liver-to-Spleen Contrast Index (LSI)	Excellent (Not specified)	Excellent (Not specified)	Generally reported as having high agreement.	
Shear Wave Elastography (SWE)	Liver Stiffness (kPa)	0.98	0.99	Excellent reproducibility for assessing liver stiffness, an indirect measure of liver fibrosis and function.
Extracellular Contrast- Enhanced MRI	LI-RADS Categorization	k = 0.72 (0.63- 0.81)	Not Reported	Substantial agreement for lesion characterization,



but not a direct measure of liver function.[3]

Table 2: Correlation of Imaging Parameters with Clinical Liver Function Scores

Technique	Parameter	Correlation with Child- Pugh Score	Correlation with MELD Score	Correlation with ALBI Score
Gadoxetic Acid- Enhanced MRI	Relative Liver Enhancement (RLE)	Significant (p < 0.001)	Significant (p < 0.001)	Significant (p < 0.001)
Hepatic Uptake Index (HUI)	Significant (p < 0.001)	Significant (p < 0.001)	Significant (p < 0.001)	
Liver-to-Spleen Ratio (LSR)	Significant negative correlation	Significant negative correlation	Significant negative correlation	
Shear Wave Elastography (SWE)	Liver Stiffness (kPa)	Moderate to strong positive correlation	Moderate to strong positive correlation	Moderate to strong positive correlation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key liver function assessment techniques.

Gadoxetic Acid-Enhanced MRI Protocol

- Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the MRI scan to minimize gallbladder contraction and ensure optimal visualization of the biliary system.
- Imaging Equipment: A 1.5T or 3T MRI scanner is used.



- Contrast Agent Administration: **Gadoxetic acid** (e.g., Eovist®/Primovist®) is administered intravenously as a bolus at a standard dose of 0.025 mmol/kg of body weight.
- Imaging Sequences:
 - Pre-contrast: T1-weighted gradient-echo (GRE) sequences are acquired before contrast administration to obtain baseline signal intensity of the liver parenchyma.
 - Dynamic Phases: Following contrast injection, dynamic T1-weighted GRE sequences are acquired in the arterial, portal venous, and transitional phases to assess vascular perfusion.
 - Hepatobiliary Phase (HBP): The key functional images are acquired approximately 20 minutes after contrast injection. During this phase, gadoxetic acid is taken up by functional hepatocytes, leading to enhancement of the liver parenchyma.[1][2]
- Image Analysis:
 - Regions of interest (ROIs) are drawn on the liver parenchyma and spleen on both precontrast and hepatobiliary phase images.
 - Signal intensities from these ROIs are used to calculate various functional parameters, such as Relative Liver Enhancement (RLE), Hepatic Uptake Index (HUI), and Liver-to-Spleen Ratio (LSR).

Shear Wave Elastography (SWE) Protocol

- Patient Preparation: Patients should fast for at least 4 hours to reduce blood flow variability in the liver.
- Imaging Equipment: A clinical ultrasound system equipped with shear wave elastography capabilities.
- Procedure:
 - The patient is positioned in the supine position with their right arm in maximal abduction.
 - The ultrasound transducer is placed in an intercostal space over the right lobe of the liver.



- The patient is asked to hold their breath at the end of a normal expiration.
- The shear wave elastography measurement is initiated, which involves the generation of a shear wave and tracking of its propagation through the liver tissue.
- Multiple measurements (typically 10) are obtained from the same location.
- Data Analysis: The median of the valid measurements is calculated to represent the liver stiffness in kilopascals (kPa).

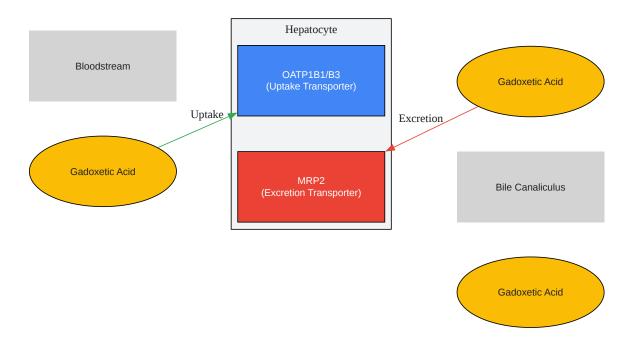
Indocyanine Green (ICG) Retention Test Protocol

- Patient Preparation: No specific preparation such as fasting is required.
- Procedure:
 - A baseline blood sample is drawn.
 - Indocyanine green dye is injected intravenously at a dose of 0.5 mg/kg of body weight.
 - A second blood sample is drawn from the contralateral arm at a specific time point after injection, typically 15 minutes (R15).
- Sample Analysis: The concentration of ICG in the blood samples is determined using spectrophotometry.
- Calculation: The ICG retention rate at 15 minutes (ICG-R15) is calculated as a percentage of the initial concentration, providing a measure of global liver function.

Visualizing the Mechanism of Gadoxetic Acid Uptake

The functional basis of **gadoxetic acid**-enhanced MRI lies in its specific uptake and excretion by hepatocytes. This process is mediated by transporters on the hepatocyte membrane.





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Caption: Cellular pathway of **gadoxetic acid** uptake and excretion by hepatocytes.

Conclusion

Gadoxetic acid-enhanced MRI provides a highly reproducible method for the non-invasive assessment of liver function. Parameters such as Relative Liver Enhancement (RLE) demonstrate excellent inter- and intra-observer agreement, surpassing many other imaging-based techniques.[1][2] Furthermore, these MRI-derived metrics show a strong correlation with established clinical scores of liver function, including Child-Pugh, MELD, and ALBI scores.

While techniques like Shear Wave Elastography also offer excellent reproducibility for assessing liver stiffness, they provide a more indirect measure of liver function, primarily



reflecting fibrosis. The Indocyanine Green (ICG) retention test remains a valuable tool for assessing global liver function, though it does not provide the regional functional information that can be obtained with **gadoxetic acid** MRI.

For researchers and drug development professionals requiring detailed, regional, and reproducible assessments of liver function, **gadoxetic acid**-enhanced MRI stands out as a robust and reliable imaging biomarker. The choice of the most suitable technique will ultimately depend on the specific research question, the need for regional versus global functional information, and the available resources.

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